4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: A simpler derivative with similar biological activities.
6-methoxyquinoline: Another derivative with potential antimicrobial properties.
N-(pyridin-2-ylmethyl)quinoline-3-carboxamide: A structurally related compound with different functional groups.
Uniqueness
4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-5-6-15-13(8-12)16(21)14(10-19-15)17(22)20-9-11-4-2-3-7-18-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
SOCFNCQDHNLANG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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